molecular formula C5H6<br>C10H10Fe<br>C5H5FeC5H5<br>FeC10H10 B3395910 Cyclopentadiene CAS No. 542-92-7

Cyclopentadiene

Cat. No. B3395910
Key on ui cas rn: 542-92-7
M. Wt: 66.1 g/mol
InChI Key: ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Patent
US04533700

Procedure details

A C5 fraction obtained from a naphtha cracking was heated at a temperature of 160° C. for 5 hours, whereby cyclopentadiene contained therein was converted into dicyclopentadiene. Then, the resultant mixture was distilled to strip a light fraction. Thus, a crude dicyclopentadiene containing 14.0% of a C5 fraction, 2.6% of benzene, 69.1% of dicyclopentadiene, 7.3% of a isoprene-cyclopentadiene codimer, 4.7% of a cyclopentadiene oligomer (i.e., a trimer or more) and 2.3% of unknown components was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH2:6]1[CH:10]2[CH:11]3[CH:15]=[CH:14][CH:13]([CH:9]2[CH:8]=[CH:7]1)[CH2:12]3>>[CH2:6]1[CH:10]2[CH:11]3[CH:15]=[CH:14][CH:13]([CH:9]2[CH:8]=[CH:7]1)[CH2:12]3.[CH2:7]=[CH:8][C:9](=[CH2:10])[CH3:13].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, the resultant mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.3%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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